molecular formula C8H13N3OS3 B2948790 N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide CAS No. 790725-73-4

N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No.: B2948790
CAS No.: 790725-73-4
M. Wt: 263.39
InChI Key: GPFATSDSMKLMLG-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide: is a chemical compound with the molecular formula C8H13N3OS3 and a molecular weight of 263.4 g/mol

Mechanism of Action

Target of Action

The primary targets of N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide are currently unknown. This compound is a product for proteomics research

Pharmacokinetics

Its molecular weight is 263.4 , which is within the range generally favorable for oral bioavailability More research is needed to determine its pharmacokinetic properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, pH can affect the ionization state of the mercapto group, potentially influencing its reactivity and interactions with targets . Additionally, the compound’s stability might be affected by temperature, as it is recommended to be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with diethylamine in the presence of a suitable coupling agent. The reaction conditions include maintaining an inert atmosphere, using a polar aprotic solvent, and controlling the temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group in the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of disulfides or sulfonic acids.

  • Reduction: Formation of thioethers or thiols.

  • Substitution: Formation of various substituted thiadiazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has shown that thiadiazole derivatives can exhibit various pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.

Industry: The compound is used in the development of new materials and as a reagent in chemical synthesis processes.

Comparison with Similar Compounds

  • 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid: Used as a chalcopyrite depressant in mineral processing.

  • 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-ureido]-N-methyl-3-phenylpropionic acid: Another thiadiazole derivative with potential biological activities.

Uniqueness: N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide stands out due to its specific structural features and the range of applications it offers. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS3/c1-3-11(4-2)6(12)5-14-8-10-9-7(13)15-8/h3-5H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFATSDSMKLMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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